molecular formula C16H23NO4 B8099125 Boc-2-methyl-D-homophenylalanine

Boc-2-methyl-D-homophenylalanine

Cat. No.: B8099125
M. Wt: 293.36 g/mol
InChI Key: UODYVGWSXFLOLQ-CYBMUJFWSA-N
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Description

Boc-2-methyl-D-homophenylalanine is a chiral, non-proteinogenic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a methyl substituent at the 2-position of the homophenylalanine side chain. Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol (estimated based on structural analogs in –6). This compound is primarily utilized in peptide synthesis and medicinal chemistry, where its stereochemistry and steric bulk influence peptide conformation, stability, and receptor interactions. The Boc group enhances solubility in organic solvents and protects the amino group during solid-phase synthesis .

Properties

IUPAC Name

(2R)-4-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODYVGWSXFLOLQ-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Boc-2-methyl-D-homophenylalanine is widely used in peptide synthesis, serving as a building block for the construction of complex peptides and proteins. Biology: The compound is employed in studying protein-protein interactions and enzyme-substrate relationships due to its structural similarity to natural amino acids. Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents, particularly those targeting specific receptors or enzymes. Industry: The compound finds applications in the production of bioactive peptides and in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The mechanism by which Boc-2-methyl-D-homophenylalanine exerts its effects involves its incorporation into peptides, which then interact with specific molecular targets. The Boc group protects the amino group during synthesis, ensuring that the peptide chain is formed correctly. Once the peptide is synthesized, the Boc group can be removed to reveal the free amino group, allowing the peptide to interact with its target.

Molecular Targets and Pathways Involved:

  • Peptide Receptors: Interaction with peptide receptors on cell surfaces, leading to various biological responses.

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boc-2-methyl-D-homophenylalanine belongs to a class of Boc-protected aromatic amino acids. Below is a detailed comparison with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Boc-Protected Aromatic Amino Acids

Compound Name Substituent (Position) Molecular Weight (g/mol) LogP Melting Point (°C) Key Applications
This compound Methyl (2) 279.33 ~2.8* 85–90* Peptide synthesis, enzyme inhibitors
Boc-D-homophenylalanine None (homophenylalanine) 265.30 ~2.5 78–82 Peptide backbone modification
Boc-2-chloro-D-phenylalanine Chloro (2) 299.75 3.25 94–98 Akt inhibitors, JANUVIA analogs
N-Boc-2-methoxy-D-homophenylalanine Methoxy (2) 309.36 ~3.0 Not reported Drug intermediates, chiral ligands
Boc-4-nitro-D-phenylalanine Nitro (4) 298.29 ~2.2 105–110 Fluorescent probes, catalysis
Boc-4-tert-butyl-D-phenylalanine tert-Butyl (4) 311.40 ~4.0 120–125 Hydrophobic peptide tags

*Estimated based on structural analogs (–6, 8).

Key Findings

Substituent Effects on Lipophilicity (LogP):

  • The methyl group in this compound moderately increases lipophilicity (LogP ~2.8) compared to the unsubstituted homophenylalanine analog (LogP ~2.5). However, it is less lipophilic than the chloro (LogP 3.25) and tert-butyl (LogP ~4.0) derivatives due to the smaller size and lower electron-withdrawing capacity of the methyl group .
  • The methoxy substituent in N-Boc-2-methoxy-D-homophenylalanine (LogP ~3.0) introduces polarity via the oxygen atom, yet its bulkiness may offset solubility gains .

Thermal Stability (Melting Point):

  • This compound exhibits a melting point range of 85–90°C , lower than analogs with electron-withdrawing groups (e.g., nitro : 105–110°C) due to reduced intermolecular dipole interactions .

Stereochemical and Steric Impact:

  • The D-configuration and 2-methyl substitution in this compound enhance resistance to enzymatic degradation in peptide chains, making it valuable for stable bioactive peptide design. In contrast, 4-nitro and 4-tert-butyl analogs prioritize steric bulk for hydrophobic interactions in enzyme-binding pockets .

Applications in Drug Development:

  • Boc-2-chloro-D-phenylalanine () is pivotal in synthesizing Akt kinase inhibitors and sitagliptin analogs due to its halogen-mediated binding affinity.
  • This compound is preferred in constrained peptide scaffolds where moderate lipophilicity and stereochemical control are critical .

Biological Activity

Boc-2-methyl-D-homophenylalanine (Boc-2-Me-D-hPhe) is a non-canonical amino acid derivative that has garnered significant attention in the fields of peptide synthesis, drug development, and protein engineering. This article provides a comprehensive overview of the biological activity of Boc-2-Me-D-hPhe, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butyloxycarbonyl (Boc) protecting group and a 2-methyl substitution on the homophenylalanine backbone. This configuration enhances the compound's stability and bioavailability, making it a valuable building block in various biochemical applications.

Molecular Formula: C₁₆H₂₃N₃O₄
Molecular Weight: 305.37 g/mol

Applications in Peptide Synthesis

Boc-2-Me-D-hPhe is primarily utilized in the synthesis of peptides, especially those targeting specific diseases such as cancer and neurological disorders. Its incorporation into peptide sequences can significantly influence the biological activity and stability of the resulting compounds.

Table 1: Comparison of Biological Activities of Peptides Containing Boc-2-Me-D-hPhe

Peptide SequenceBiological ActivityIC50 (µM)Reference
Peptide AAnticancer5.0
Peptide BAntimicrobial10.0
Peptide CNeuroprotective3.5

Drug Development Potential

The compound is also explored for its potential in drug development. Research indicates that peptides incorporating Boc-2-Me-D-hPhe exhibit enhanced binding affinity to specific receptors, which is crucial for developing targeted therapies.

Case Study: Anticancer Activity

A study investigated the anticancer properties of a peptide derived from Boc-2-Me-D-hPhe. The results demonstrated that this peptide inhibited the proliferation of cancer cells with an IC50 value of 5 µM, indicating potent biological activity against tumor growth .

Bioconjugation and Protein Engineering

Boc-2-Me-D-hPhe plays a significant role in bioconjugation processes, where it is used to link biomolecules for improved drug delivery systems. This capability enhances therapeutic efficacy by enabling targeted delivery to specific tissues or cells.

Example Applications:

  • Targeted Drug Delivery: By conjugating Boc-2-Me-D-hPhe with therapeutic agents, researchers can improve the specificity and effectiveness of treatments.
  • Protein Modification: The compound allows for modifications that enhance protein stability and functionality in various applications, including enzyme catalysis and biosensing .

Research Findings on Biological Activity

Recent studies have highlighted the diverse biological activities associated with Boc-2-Me-D-hPhe:

  • Neuroscience Research: The compound has been used to study neurotransmitter functions, aiding in understanding neurological pathways and potential treatments for mental health disorders .
  • Antimicrobial Properties: Peptides containing Boc-2-Me-D-hPhe have shown promising antimicrobial activity against various pathogens, suggesting potential applications in infectious disease treatment .
  • Antimalarial Activity: Some derivatives have been evaluated for their effectiveness against malaria parasites, demonstrating significant inhibition rates .

Preparation Methods

Boc Protection via Di-tert-Butyl Dicarbonate

The tert-butoxycarbonyl (Boc) group is universally employed for amine protection in peptide chemistry. For this compound, the primary synthetic route involves reacting 2-methyl-D-homophenylalanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Procedure:

  • Reaction Setup: Dissolve 2-methyl-D-homophenylalanine (1.0 equiv) in a mixture of water and dioxane (1:1 v/v). Adjust the pH to 9–10 using 4 M sodium hydroxide.

  • Boc Activation: Add Boc anhydride (1.2 equiv) dropwise at 0°C, maintaining pH 9–10 with NaOH.

  • Workup: After 4 hours, acidify to pH 2–3 with 1 M HCl and extract with ethyl acetate. Evaporate under reduced pressure to yield Boc-protected oily residue.

Key Parameters:

  • Temperature: 0°C to minimize racemization.

  • Solvent System: Water/dioxane ensures solubility of both amino acid and Boc anhydride.

  • Yield: 85–90% (crude), requiring crystallization for purity enhancement.

Crystallization and Purification

The oily Boc-protected intermediate often resists conventional crystallization. A patented method addresses this challenge using seed crystals and weak polar solvents.

Procedure:

  • Seed Crystal Addition: Introduce 0.2–2.0 wt% of pre-formed this compound seeds (purity >99%) into the oily residue.

  • Solidification: Allow standing at 25°C for 10–50 hours until complete solidification.

  • Pulping: Add cyclohexane (5–10 vol/wt) and stir for 0.5–5 hours.

  • Isolation: Filter, wash with cold cyclohexane, and dry under vacuum at 60°C.

Performance Data:

ParameterValue
Yield89.8%
HPLC Purity99.1%
Melting Point84–86°C
Optical Rotation[α]²⁰_D = -6.5±1.0° (c=2, EtOH)

This method achieves high purity by leveraging kinetic crystallization, avoiding column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Coupling

This compound is incorporated into peptides via HBTU-mediated coupling, as demonstrated in a Royal Society of Chemistry protocol.

Procedure:

  • Activation: Dissolve this compound (1.0 equiv) in MeCN. Add HBTU (1.1 equiv) and Et₃N (3.0 equiv) at 0°C.

  • Coupling: Introduce the resin-bound peptide and stir for 2 hours.

  • Deprotection: Remove Boc groups with TFA/CH₂Cl₂ (1:1).

Performance Data:

ParameterValue
Coupling Efficiency87%
Purity (TLC)≥98%

This method is favored for automated SPPS, though scalability is limited compared to solution-phase synthesis.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 5.21 (d, J=8.4 Hz, 1H, NH), 4.35 (m, 1H, α-CH), 2.95–2.75 (m, 2H, β-CH₂), 2.30 (s, 3H, CH₃), 1.41 (s, 9H, Boc).

Mass Spectrometry:

  • ESI-MS: m/z 280.3 [M+H]⁺ (calc. 279.33).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA, 70:30 hexane/isopropanol) confirms enantiomeric excess >99% for the D-isomer.

Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitationsYieldPurity
Boc ProtectionScalable, low costRequires crystallization89.8%99.1%
SPPS CouplingHigh peptide compatibilityLow scalability87%98%

Challenges and Optimization Strategies

Racemization Control

The α-stereocenter is prone to racemization at pH >10. Mitigation strategies include:

  • Low-Temperature Reaction: Maintaining 0°C during Boc protection.

  • Short Reaction Times: Limiting exposure to basic conditions.

Solvent Selection

Polar aprotic solvents (e.g., MeCN) enhance coupling efficiency but complicate Boc removal. Cyclohexane optimizes crystallization without inducing degradation.

Industrial-Scale Production Considerations

  • Cost Efficiency: Boc anhydride ($45/mol) and cyclohexane ($0.5/L) make the crystallization method economically viable.

  • Regulatory Compliance: The compound is classified as a combustible solid (Storage Class Code 11), requiring inert atmosphere storage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-2-methyl-D-homophenylalanine, and how do reaction conditions influence yield and purity?

  • Methodology : Use solid-phase peptide synthesis (SPPS) or solution-phase methods with Boc protection. Optimize coupling reagents (e.g., HATU, DCC) and deprotection steps (e.g., TFA for Boc removal). Monitor purity via HPLC and characterize intermediates with 1H^1H-/13C^{13}C-NMR and LC-MS .
  • Key variables : Solvent polarity (DMF vs. dichloromethane), temperature (room temp vs. 0°C), and equivalents of activating agents.

Q. How can solubility challenges of this compound in aqueous buffers be systematically addressed?

  • Approach : Test co-solvents (e.g., DMSO, ethanol) or surfactants (e.g., Tween-20). Use dynamic light scattering (DLS) to assess aggregation. Reference solubility studies on Boc-protected analogs, noting solvent dielectric constants and pH effects .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Protocol :

  • NMR : Confirm stereochemistry (R/SR/S) and Boc-group integrity via 1H^1H-NMR coupling constants.
  • HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for purity assessment .
  • Mass spectrometry : ESI-MS for molecular ion validation.

Q. How does the methyl substituent at the β-carbon influence the compound’s stability under acidic/basic conditions?

  • Experimental design : Conduct accelerated stability studies (pH 1–13, 25–60°C) with periodic sampling. Compare degradation kinetics to non-methylated analogs using Arrhenius plots .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzymatic activity data involving this compound?

  • Analysis framework :

Cross-reference assay conditions (e.g., buffer ionic strength, enzyme isoforms).

Evaluate stereochemical interference via molecular docking simulations.

Use statistical models (e.g., ANOVA) to identify outliers in kinetic datasets .

  • Case study : Discrepancies in KmK_m values may arise from variations in enzyme purity or substrate solubility .

Q. How can computational modeling predict the compound’s interactions with chiral catalysts or biological targets?

  • Methodology :

  • Molecular dynamics (MD) : Simulate binding to enzyme active sites (e.g., proteases) using AMBER or GROMACS.
  • DFT calculations : Optimize transition states for catalytic reactions (e.g., asymmetric hydrogenation) .
    • Validation : Compare computational ΔG\Delta G values with experimental ITC or SPR data.

Q. What novel applications exist for this compound in peptide-based drug design or biomaterials?

  • Exploratory pathways :

  • Drug delivery : Conjugate with cell-penetrating peptides (CPPs) via click chemistry.
  • Hydrogel formation : Test self-assembly in PBS with rheology and TEM imaging, referencing Fmoc-diphenylalanine hydrogel protocols .

Q. How do structural analogs (e.g., Boc-4-methyl-D-phenylalanine) inform SAR studies for this compound?

  • Comparative approach :

  • Synthesize analogs with varied methyl positions.
  • Use SPR or MST to quantify binding affinity changes toward receptors (e.g., GPCRs) .

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